molecular formula C14H13NO2 B7564318 N-methyl-4-phenoxybenzamide

N-methyl-4-phenoxybenzamide

Cat. No.: B7564318
M. Wt: 227.26 g/mol
InChI Key: NEHNXQATQXWGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-4-phenoxybenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Photochemistry : A study by White, Oppliger, and Johnson (1996) focused on the photochemistry of methyl-2-phenoxybenzohydroxamate, a related compound, which undergoes various reactions under photolysis, such as intramolecular cyclization and a formal 1,5 shift of the phenyl group. This highlights the compound's potential applications in photochemical research and its behavior under different solvents (White, Oppliger, & Johnson, 1996).

  • Microsomal Demethylation : Research by Constantino, Rosa, and Iley (1992) investigated the metabolism of N,N-dimethylbenzamides in rat liver microsomes. This study provides insights into the metabolic pathways and kinetics of compounds like N-methyl-4-phenoxybenzamide, which is important for understanding its behavior in biological systems (Constantino, Rosa, & Iley, 1992).

  • Metabolic Conversion : A study by Ross et al. (1983) explored the metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. This research is vital for understanding the stability and metabolic fate of these compounds in biological systems (Ross et al., 1983).

  • Anticonvulsant Agents : Faizi et al. (2017) designed and synthesized a series of derivatives including 4-chloro-N-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide as anticonvulsant agents. This shows the potential of such compounds in developing new medications for treating convulsions (Faizi et al., 2017).

  • Mycobacterium tuberculosis Research : Bonnac et al. (2007) reported the synthesis of 4-phenoxybenzamide adenine dinucleotide, a NAD analogue, which inhibits Mycobacterium tuberculosis NAD-dependent enoyl-ACP reductase (InhA). This highlights its potential in developing treatments for tuberculosis (Bonnac et al., 2007).

  • Environmental Phenols in Human Milk : A study by Ye et al. (2008) developed a method to measure concentrations of environmental phenols, including compounds related to this compound, in human milk. This research is significant for assessing human exposure to these compounds (Ye et al., 2008).

  • Radiopharmaceuticals : Research by Mertens et al. (1994) involved the radioiodination of compounds with structures similar to this compound for potential use in gamma-emission tomography. This study contributes to the field of medical imaging and diagnostics (Mertens et al., 1994).

Properties

IUPAC Name

N-methyl-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-15-14(16)11-7-9-13(10-8-11)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHNXQATQXWGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-methyl-4-phenoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-methyl-4-phenoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-methyl-4-phenoxybenzamide
Reactant of Route 4
Reactant of Route 4
N-methyl-4-phenoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-methyl-4-phenoxybenzamide
Reactant of Route 6
Reactant of Route 6
N-methyl-4-phenoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.